molecular formula C13H9ClN2O3S B094093 p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate CAS No. 17710-61-1

p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate

Cat. No. B094093
CAS RN: 17710-61-1
M. Wt: 308.74 g/mol
InChI Key: UAVLTVQQUWUYGL-UHFFFAOYSA-N
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Description

P-Chlorophenyl N-(p-nitrophenyl)thiocarbamate, commonly known as CPTC, is a chemical compound used in scientific research. It belongs to the class of thiocarbamates and is widely used in biochemical and physiological studies. CPTC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Mechanism of Action

CPTC is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, CPTC increases the concentration of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors. This results in a variety of effects, including muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects:
CPTC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPTC inhibits acetylcholinesterase with high potency and selectivity. In vivo studies have shown that CPTC can increase the concentration of acetylcholine in the brain, leading to improved cognitive function. CPTC has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTC in lab experiments is its high potency and selectivity for acetylcholinesterase. This makes it a useful tool for studying the effects of acetylcholinesterase inhibition on various physiological processes. However, CPTC also has some limitations. It is a highly toxic compound and must be handled with care. Additionally, its effects on other enzymes and physiological processes must be carefully considered when interpreting experimental results.

Future Directions

There are several potential future directions for research on CPTC. One area of interest is the development of CPTC-based therapies for Alzheimer's and other neurodegenerative diseases. Another potential area of research is the use of CPTC as an insecticide, due to its potent acetylcholinesterase inhibitory effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of CPTC, as well as its potential therapeutic applications.

Synthesis Methods

CPTC can be synthesized by the reaction of p-chloroaniline and p-nitrophenyl isothiocyanate in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent. The purity of the compound can be determined by melting point and spectroscopic analysis.

Scientific Research Applications

CPTC is widely used in scientific research as a tool to study the biochemical and physiological effects of acetylcholinesterase inhibition. It is used to investigate the role of acetylcholinesterase in the nervous system, as well as its involvement in diseases such as Alzheimer's and Parkinson's. CPTC is also used to study the effects of acetylcholinesterase inhibitors on the immune system, as well as their potential use as insecticides.

properties

CAS RN

17710-61-1

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

[4-[(4-chlorophenoxy)carbonylamino]phenyl]-oxo-sulfidoazanium

InChI

InChI=1S/C13H9ClN2O3S/c14-9-1-7-12(8-2-9)19-13(17)15-10-3-5-11(6-4-10)16(18)20/h1-8H,(H,15,17)

InChI Key

UAVLTVQQUWUYGL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-]

Other CAS RN

17710-61-1

synonyms

N-(4-Nitrophenyl)thiocarbamic acid O-(4-chlorophenyl) ester

Origin of Product

United States

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